molecular formula C22H27N3O4 B10989164 N-{4-[2-(dimethylamino)ethoxy]phenyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-{4-[2-(dimethylamino)ethoxy]phenyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10989164
M. Wt: 397.5 g/mol
InChI Key: ICGPMAMXUGRERS-UHFFFAOYSA-N
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Description

N-{4-[2-(dimethylamino)ethoxy]phenyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound with a complex structure that includes an indole core, dimethylamino group, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(dimethylamino)ethoxy]phenyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are typical.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{4-[2-(dimethylamino)ethoxy]phenyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and molecular docking experiments.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[2-(dimethylamino)ethoxy]phenyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the indole core can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2-(dimethylamino)ethoxy]phenyl}-4,6-dimethoxy-1H-indole-2-carboxamide
  • N-{4-[2-(dimethylamino)ethoxy]phenyl}-4,6-dimethoxy-1H-indole-3-carboxamide

Uniqueness

The uniqueness of N-{4-[2-(dimethylamino)ethoxy]phenyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide lies in its specific substitution pattern and the presence of the dimethylaminoethoxy group. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.

By understanding the detailed synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

N-[4-[2-(dimethylamino)ethoxy]phenyl]-4,6-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C22H27N3O4/c1-24(2)10-11-29-16-8-6-15(7-9-16)23-22(26)20-14-18-19(25(20)3)12-17(27-4)13-21(18)28-5/h6-9,12-14H,10-11H2,1-5H3,(H,23,26)

InChI Key

ICGPMAMXUGRERS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NC3=CC=C(C=C3)OCCN(C)C

Origin of Product

United States

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